molecular formula C18H16N4O B6602902 N-[3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl]prop-2-enamide CAS No. 2305406-86-2

N-[3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl]prop-2-enamide

Cat. No.: B6602902
CAS No.: 2305406-86-2
M. Wt: 304.3 g/mol
InChI Key: FGMRWUBXSLBKTH-UHFFFAOYSA-N
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Description

N-[3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl]prop-2-enamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazole ring, a benzyl group, and a phenyl group connected to a prop-2-enamide moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl]prop-2-enamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring is formed via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

    Benzylation: The triazole ring is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the amidation of the benzylated triazole with acryloyl chloride to form the prop-2-enamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with amine or alcohol groups.

    Substitution: Substituted derivatives with various functional groups replacing the benzyl group.

Scientific Research Applications

N-[3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl]prop-2-enamide is unique due to its specific structure, which combines a triazole ring, benzyl group, and prop-2-enamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(1-benzyltriazol-4-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c1-2-18(23)19-16-10-6-9-15(11-16)17-13-22(21-20-17)12-14-7-4-3-5-8-14/h2-11,13H,1,12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMRWUBXSLBKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C2=CN(N=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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